

2-(6-Aminopyridin-2-yl)acetic acid CAS number 339195-51-6

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Compound of Interest

Compound Name: 2-(6-Aminopyridin-2-yl)acetic acid

Cat. No.: B1520037

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An In-Depth Technical Guide to **2-(6-Aminopyridin-2-yl)acetic acid** (CAS: 339195-51-6)

Executive Summary

This document provides a comprehensive technical overview of **2-(6-aminopyridin-2-yl)acetic acid**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to deliver actionable insights into its synthesis, characterization, reactivity, and application. The 2-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.^[1] This guide serves as a technical resource for researchers looking to leverage the unique structural and chemical attributes of this valuable intermediate.

Physicochemical and Structural Properties

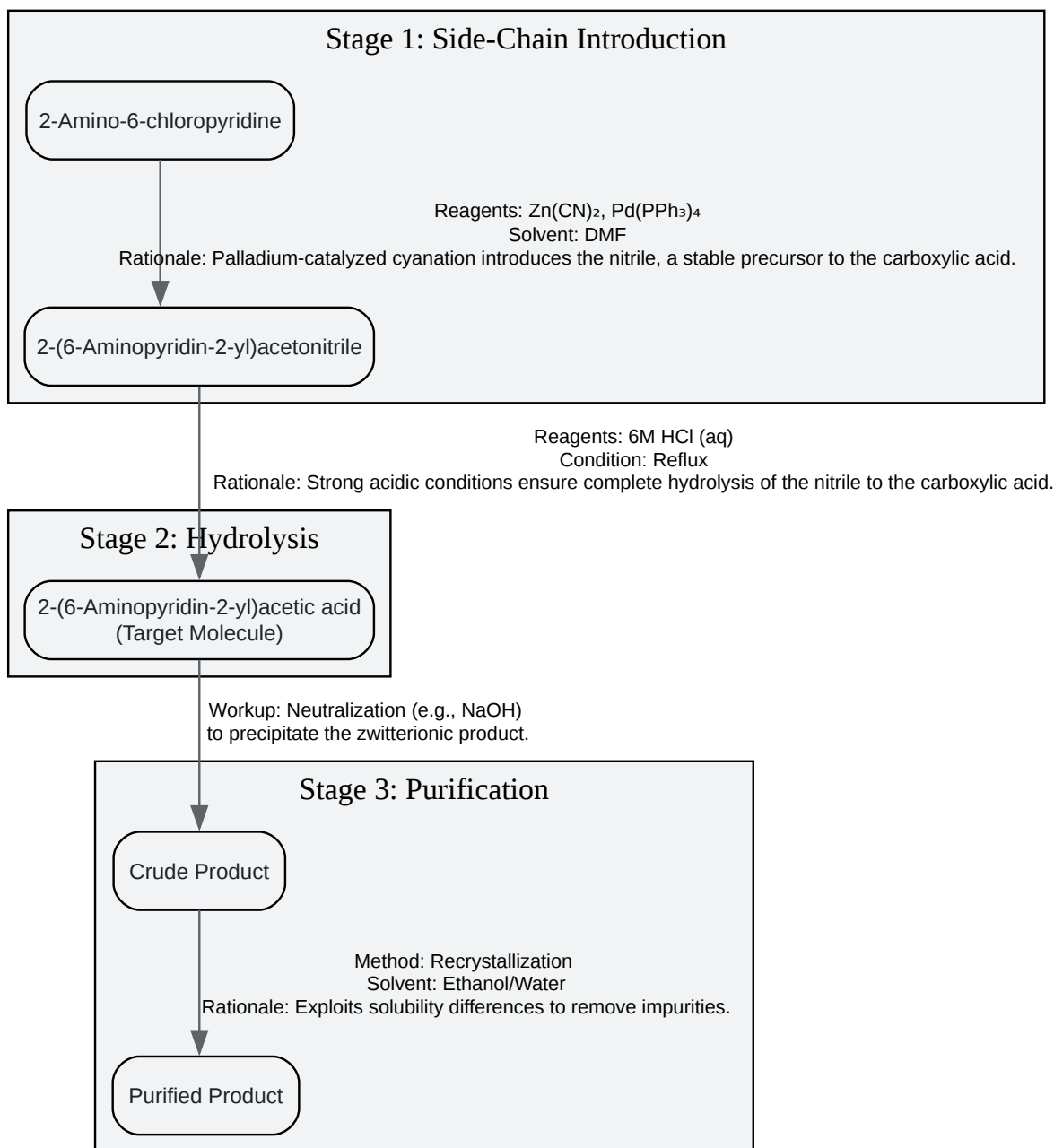
2-(6-Aminopyridin-2-yl)acetic acid is a bifunctional molecule featuring a nucleophilic amino group and a versatile carboxylic acid moiety on a pyridine core. These features make it an ideal starting point for the synthesis of more complex molecular architectures.

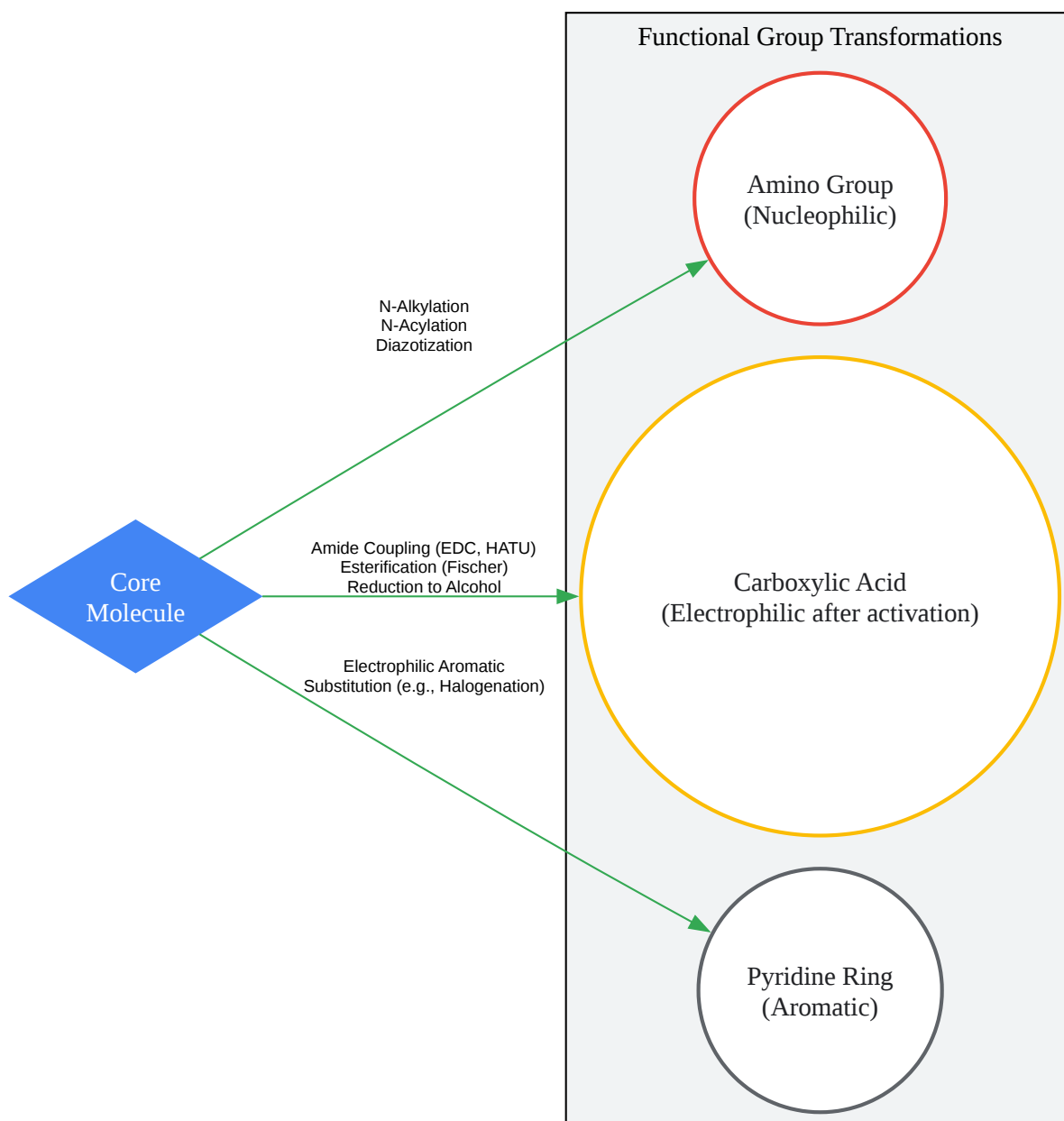
| Property | Value | Source |
|---------------------------------------|---|--------|
| CAS Number | 339195-51-6 | N/A |
| Molecular Formula | C ₇ H ₈ N ₂ O ₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Purity | Commercially available, typically ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 76.21 Å ² | [3][4] |
| Predicted LogP | -0.3 | [4] |
| Storage Conditions | Store in a freezer at -20°C, sealed in a dry, dark environment to prevent degradation.[5] | N/A |

Plausible Synthesis and Purification Workflow

While multiple proprietary synthesis routes exist, a robust and scalable pathway can be designed based on established organometallic and nucleophilic substitution reactions. A common strategy involves the construction of the acetic acid side chain onto a pre-functionalized pyridine ring. The following workflow is a plausible, non-patented approach.

Workflow Diagram: Synthetic Pathway





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